1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Description
This compound features a 6-bromo-substituted indazole core linked to a 5-oxopyrrolidine-3-carboxamide scaffold, with an N-(pyridin-2-ylmethyl) substituent. The bromine atom at position 6 of the indazole likely enhances electrophilic interactions, while the pyridine moiety may improve solubility or target engagement through hydrogen bonding or π-π stacking.
Properties
Molecular Formula |
C18H16BrN5O2 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16BrN5O2/c19-12-4-5-14-15(8-12)22-23-17(14)24-10-11(7-16(24)25)18(26)21-9-13-3-1-2-6-20-13/h1-6,8,11H,7,9-10H2,(H,21,26)(H,22,23) |
InChI Key |
OOUVUZYEPRGPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the bromination of indazole, followed by the formation of the pyrrolidine ring through cyclization reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substitution Patterns
Key Observations :
- Indazole vs. Benzodiazolone: The target compound’s indazole core (two adjacent nitrogen atoms) contrasts with the benzodiazolone in compound 35, which contains a ketone oxygen.
- Bromo Positioning : Bromine at indazole-6 (target) vs. benzodiazolone-4 (35 ) or benzyl-4 (compound 4d in ) alters steric and electronic effects. The 6-bromoindazole may enhance interactions with hydrophobic pockets in kinases .
- Amide Linkers : The target’s pyrrolidine-3-carboxamide differs from the pyrrolidine-2-carboxamide in 3b and the piperidine-1-carboxamide in 35 . These variations influence ring puckering and binding geometry.
Physicochemical and Spectral Properties
- Pyridine vs. Benzyl Groups : The target’s N-(pyridin-2-ylmethyl) group may improve aqueous solubility compared to benzyl-substituted analogs (e.g., 3b , 4a–e ). Pyridine’s nitrogen can engage in hydrogen bonding, a feature absent in purely aromatic substituents.
- Mass Spectrometry : Compound 35 ([M+H]⁺ = 460) has a higher molecular weight than the target (calculated [M+H]⁺ ≈ 430), reflecting its larger benzodiazolone and methoxy-methylpyridinyl groups.
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